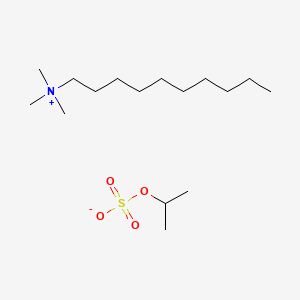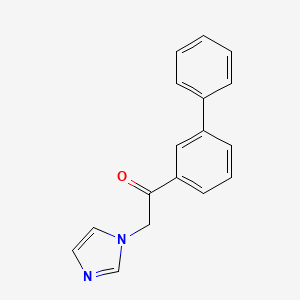![molecular formula C13H26O2 B14451259 [(2S,3R)-3-decyloxiran-2-yl]methanol CAS No. 74985-25-4](/img/structure/B14451259.png)
[(2S,3R)-3-decyloxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3R)-3-decyloxiran-2-yl]methanol is a chiral compound with significant importance in organic chemistry. It features an oxirane ring (epoxide) and a hydroxyl group, making it a versatile intermediate in various chemical reactions. The stereochemistry of this compound is defined by its (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-decyloxiran-2-yl]methanol typically involves the epoxidation of alkenes followed by the introduction of a hydroxyl group. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of robust chiral catalysts and optimized reaction conditions is crucial for maintaining high enantioselectivity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,3R)-3-decyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Substitution: Various functionalized alcohols, amines, and ethers.
Applications De Recherche Scientifique
[(2S,3R)-3-decyloxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of bioactive compounds.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2S,3R)-3-decyloxiran-2-yl]methanol involves its reactivity as an epoxide and alcohol. The epoxide ring can undergo ring-opening reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These properties make it a versatile intermediate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-3-decyloxiran-2-yl]methanol: The enantiomer of [(2S,3R)-3-decyloxiran-2-yl]methanol with opposite stereochemistry.
(2S,3S)-3-decyloxiran-2-yl]methanol: A diastereomer with different spatial arrangement.
(2R,3R)-3-decyloxiran-2-yl]methanol: Another diastereomer with different spatial arrangement.
Uniqueness
This compound is unique due to its specific (2S,3R) configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Propriétés
Numéro CAS |
74985-25-4 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
[(2S,3R)-3-decyloxiran-2-yl]methanol |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-12-13(11-14)15-12/h12-14H,2-11H2,1H3/t12-,13+/m1/s1 |
Clé InChI |
WTHQANRNUUMWPW-OLZOCXBDSA-N |
SMILES isomérique |
CCCCCCCCCC[C@@H]1[C@@H](O1)CO |
SMILES canonique |
CCCCCCCCCCC1C(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)








